molecular formula C19H19N5O2S3 B2628507 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-27-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2628507
CAS No.: 686771-27-7
M. Wt: 445.57
InChI Key: QASDZUGQHXSRCP-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a thienopyrimidine core, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole and thienopyrimidine intermediates, followed by their coupling under specific conditions. Common reagents might include ethylamine, sulfur, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain pathogens or be used in the study of enzyme interactions.

Medicine

In medicine, the compound could be investigated for its potential as a therapeutic agent, possibly targeting specific receptors or enzymes.

Industry

Industrially, it might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The thiadiazole and thienopyrimidine moieties could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide lies in its specific substitution pattern and the combination of functional groups, which might confer unique chemical and biological properties.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S3/c1-3-15-22-23-18(29-15)21-14(25)10-28-19-20-13-8-9-27-16(13)17(26)24(19)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASDZUGQHXSRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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